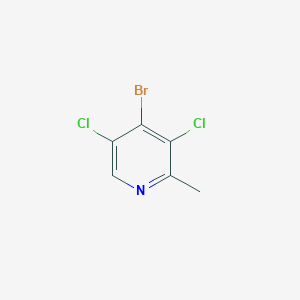

4-Bromo-3,5-dichloro-2-methylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4BrCl2N |

|---|---|

Molecular Weight |

240.91 g/mol |

IUPAC Name |

4-bromo-3,5-dichloro-2-methylpyridine |

InChI |

InChI=1S/C6H4BrCl2N/c1-3-6(9)5(7)4(8)2-10-3/h2H,1H3 |

InChI Key |

DWELJZTWJXWUSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=C1Cl)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Bromo 3,5 Dichloro 2 Methylpyridine

Established Synthetic Routes to 4-Bromo-3,5-dichloro-2-methylpyridine

The manufacturing of this compound is typically achieved through multi-step synthetic pathways. These strategies begin with simpler pyridine (B92270) derivatives and introduce the halogen atoms in a controlled manner. The choice of starting material and the sequence of halogenation and functional group manipulation are critical to the success of the synthesis.

Multi-Step Approaches via Halogenation of Pyridine Precursors

A predominant strategy involves the stepwise halogenation of a 2-methylpyridine (B31789) (2-picoline) backbone. This approach requires precise control over reaction conditions to install the chlorine and bromine atoms at the correct positions on the pyridine ring. A logical pathway involves initial chlorination, followed by functionalization at the 4-position, which is then converted to the bromo group.

The introduction of chlorine atoms at the 3- and 5-positions of the pyridine ring is a key initial step. The methyl group at the 2-position sterically and electronically influences the positions of electrophilic substitution. For instance, the chlorination of 4-methylpyridine (B42270) using chlorine (Cl₂) in fuming sulfuric acid can yield the 3,5-dichloro derivative. Similar principles apply to the chlorination of 2-methylpyridine, where reagents must be chosen to favor substitution at the 3- and 5-positions. The process requires careful temperature control to prevent over-halogenation.

A common synthetic route might involve the following transformation:

Starting Material: 2-Methylpyridine

Reaction: Chlorination

Product: 3,5-dichloro-2-methylpyridine (B180334)

This dichlorinated intermediate serves as a crucial scaffold for the subsequent introduction of the bromine atom at the 4-position.

While N-Bromosuccinimide (NBS) is a reagent classically used for the bromination of allylic and benzylic positions (such as a methyl group attached to an aromatic ring), its application in the synthesis of the title compound is for ring bromination. For the synthesis of this compound, the bromine atom is required on the pyridine ring at position 4, not on the methyl group. However, NBS has been used for the regioselective bromination of activated pyridine rings. For example, a patented method describes the use of NBS to brominate 2-amino-4-chloropyridine (B16104) at the 5-position in dichloromethane (B109758) at 0 °C, achieving a high yield. google.com This demonstrates the utility of NBS for ring halogenation under specific conditions, although it is not used to brominate the methyl group in this context.

The Sandmeyer reaction is a powerful and widely used method for introducing a bromine atom onto an aromatic ring by converting a primary amino group into a diazonium salt, which is then displaced by a bromide ion. wikipedia.orglscollege.ac.innih.govbyjus.com This reaction is particularly crucial for synthesizing this compound, as it allows for the specific placement of bromine at the 4-position, a task that can be challenging via direct electrophilic bromination.

A likely synthetic sequence involves creating 4-amino-3,5-dichloro-2-methylpyridine as a key intermediate. This intermediate would then undergo a Sandmeyer reaction to yield the final product. The general applicability of this method is well-documented. For instance, 4-bromo-2-methylpyridine (B16423) is synthesized from 4-amino-2-methylpyridine (B29970) with a 95% yield using hydrobromic acid and sodium nitrite (B80452) at low temperatures. researchgate.netresearchgate.net

Table 1: Example of Sandmeyer Reaction for Pyridine Bromination

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|

This high-yield transformation underscores the effectiveness of the Sandmeyer reaction in the synthesis of brominated pyridines.

Synthesis from Dihalo-methylpyridine Intermediates

An alternative strategy begins with a dihalo-methylpyridine intermediate, such as 3,5-dichloro-2-methylpyridine. From this intermediate, the challenge lies in introducing the bromine atom specifically at the 4-position. Direct bromination is often difficult to control and may not yield the desired regioselectivity.

A more controlled approach involves a sequence of functional group transformations:

Nitration: The 3,5-dichloro-2-methylpyridine intermediate is nitrated at the 4-position to form 3,5-dichloro-2-methyl-4-nitropyridine.

Reduction: The nitro group is then reduced to an amino group, yielding 4-amino-3,5-dichloro-2-methylpyridine.

Sandmeyer Reaction: Finally, the amino group is converted to the bromo group via the Sandmeyer reaction, as described previously.

This pathway leverages the reliability of nitration followed by reduction and a Sandmeyer reaction to ensure the precise installation of the bromine atom.

Optimization of Reaction Conditions for Enhanced Yield and Regioselectivity

Optimizing reaction parameters is essential for maximizing the yield and purity of this compound. Key factors include temperature, reaction time, and the stoichiometric ratio of reagents.

Temperature Control: Low temperatures are critical during the formation of diazonium salts in the Sandmeyer reaction to prevent their decomposition. google.com For instance, diazotization is often carried out between -10 °C and 0 °C. researchgate.netgoogle.com

Controlled Reagent Addition: The slow, controlled addition of reagents, such as bromine or N-Bromosuccinimide, is crucial to prevent over-halogenation and the formation of unwanted byproducts.

Solvent and Catalyst Choice: The choice of solvent and catalyst can significantly impact reaction efficiency. While many Sandmeyer reactions use copper(I) salts as catalysts, some variations proceed effectively without a metal catalyst. wikipedia.orgorganic-chemistry.org

| Purity | Low-temperature diazotization followed by controlled work-up. | Prevents decomposition of intermediates, leading to a purer final product. google.com |

Through careful application of these multi-step methodologies and optimization of reaction conditions, this compound can be synthesized effectively for its use as a key intermediate in various chemical sectors.

Solvent Effects on Reaction Efficacy

The choice of solvent is a critical factor that significantly influences the efficacy, yield, and purity of halogenated pyridines. In the synthesis of compounds structurally related to this compound, various solvent systems are employed, each with specific advantages and disadvantages.

For direct halogenation reactions, highly polar and often harsh solvents are common. For instance, the chlorination of 4-methylpyridine to form a dichloro-intermediate is effectively carried out in fuming sulfuric acid. This solvent facilitates the electrophilic substitution by activating the halogenating agent. In subsequent bromination steps, chlorinated solvents such as dichloromethane (CH₂Cl₂) and chloroform (B151607) are frequently used for the reaction and for extraction during the work-up phase. chemicalbook.com

In the synthesis of 5-Bromo-2,4-dichloropyridine from 2-amino-4-chloropyridine, methylene (B1212753) dichloride is used as the solvent for the initial bromination step with N-bromosuccinimide (NBS). google.com Following the reaction, ethyl acetate (B1210297) is used to dissolve the crude product for purification, highlighting the use of different solvents for reaction and work-up. google.com

Modern cross-coupling reactions, which may use a bromo-dichloro-methylpyridine intermediate, often employ mixed solvent systems. For Suzuki coupling reactions involving brominated pyridines, a mixture of 1,4-dioxane (B91453) and water is a common choice. researchgate.netmdpi.com This system is effective for dissolving both the organic substrate and the inorganic base (e.g., K₃PO₄) and catalyst, facilitating the reaction. mdpi.com

Table 1: Solvent Systems in the Synthesis of Related Halogenated Pyridines

| Compound Synthesized | Reaction Step | Solvent System | Purpose | Source |

|---|---|---|---|---|

| 2-Bromo-3,5-dichloro-4-methylpyridine | Chlorination | Fuming sulfuric acid | Reaction medium | |

| 2-Bromo-3,5-dichloro-4-methylpyridine | Work-up | Dichloromethane (CH₂Cl₂) | Extraction | |

| 5-Bromo-2,4-dichloropyridine | Bromination | Methylene dichloride | Reaction medium | google.com |

| 4-bromo-2-methyl-3-nitropyridine | Work-up | Chloroform, Dichloromethane | Extraction, Purification | chemicalbook.com |

Temperature and Stoichiometric Control in Halogenation Reactions

Precise control over temperature and the stoichiometric ratio of reactants is paramount in the synthesis of poly-halogenated pyridines to ensure regioselectivity and prevent the formation of undesired byproducts, such as over-halogenated or isomeric compounds.

In stepwise halogenations, temperature control is crucial at each stage. For the synthesis of a related isomer, 2-bromo-3,5-dichloro-4-methylpyridine, the initial chlorination is conducted at temperatures ranging from 0°C to room temperature. The subsequent bromination step, however, requires more stringent control, with the reaction being carried out at 0°C under reflux to achieve the desired regioselectivity. Similarly, the synthesis of other brominated pyridines often involves cooling the reaction mixture to between -10°C and 0°C before the addition of the brominating agent or diazotizing agent to control the reaction rate and minimize side reactions. google.comgoogle.com

Stoichiometry is equally critical. The slow, controlled addition of the halogenating agent is a common strategy to avoid di- or tri-halogenation where it is not desired. For example, in the synthesis of 4-bromo-3,5-dimethylaniline, a related precursor, N-bromosuccinimide (NBS) is added to a solution of the aniline (B41778) at ice bath temperatures to control the reaction. chemicalbook.com Adjusting the stoichiometry of the reactants is a key method to minimize the formation of byproducts. The synthesis of 4-methyl-3-bromopyridine from 4-methyl-3-aminopyridine specifies cooling to -5°C before the dropwise addition of bromine, followed by the addition of sodium nitrite solution, demonstrating multi-step temperature and reagent control. chemicalbook.com

Table 2: Temperature and Stoichiometric Control in Pyridine Halogenation

| Reaction | Key Reactants | Temperature | Control Strategy | Outcome | Source |

|---|---|---|---|---|---|

| Bromination of 3,5-dichloro-4-methylpyridine | Intermediate + Bromine (Br₂) | 0°C under reflux | Controlled addition of Br₂ | Minimizes dihalogenation byproducts | |

| Bromination of 2-amino-4-chloropyridine | Amine + NBS | 0°C | Slow, batch-wise addition of NBS | High yield (87%) of intermediate | google.com |

Alternative and Emerging Synthetic Pathways for this compound

In response to the environmental impact of traditional chemical synthesis, which often relies on hazardous solvents and reagents, alternative and emerging pathways are being developed. nih.gov These methods focus on improving efficiency, reducing waste, and using more environmentally benign materials.

Green Chemistry Approaches in Halogenated Pyridine Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridines. rasayanjournal.co.in These approaches aim to reduce environmental impact by using safer solvents, minimizing waste, and employing catalytic methods. rasayanjournal.co.innih.gov

One key area of development is the replacement of hazardous solvents. Research has shown the viability of using water as a solvent in multicomponent reactions for constructing pyridine skeletons, which offers significant environmental and financial benefits. nih.gov Solvent-free, or neat, reaction conditions represent another important green strategy. For example, a solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed, relying on the C-H functionalization of pyridine N-oxides, which is both atom-economical and reduces waste. rsc.org

The use of catalysts is central to many green synthetic methods. Iron-catalyzed green synthesis of pyridines from ketoxime acetates has been reported, which proceeds without any additives. nih.gov Mechanochemistry, which involves reactions conducted by milling or grinding solid reactants, is another emerging green technique that often eliminates the need for bulk solvents. rasayanjournal.co.inrsc.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has been recognized as a valuable green chemistry tool that can dramatically accelerate reaction rates, increase product yields, and simplify workup procedures compared to conventional heating methods. rasayanjournal.co.innih.gov This technique is particularly effective for the synthesis of heterocyclic compounds.

In the synthesis of pyridine derivatives, microwave irradiation has been shown to reduce reaction times from hours to mere minutes. nih.gov For example, a one-pot, four-component reaction to produce substituted pyridines saw reaction times drop from 6-9 hours under conventional heating to just 5-7 minutes with microwave assistance, with yields also increasing significantly. nih.gov

This technology has been successfully applied to reactions involving halogenated pyridine precursors. A study on the Suzuki coupling reaction to produce 2-methyl-4-phenylpyridine (B85350) from 4-bromo-2-methylpyridine utilized microwave heating at 120°C, achieving a high total yield of 81% in a significantly shorter time frame. researchgate.netresearchgate.net The use of a montmorillonite (B579905) K-10 clay catalyst in the microwave-assisted synthesis of dihydropyridones further exemplifies the combination of green catalysts with efficient heating technology, with reaction times not exceeding 120 seconds. nih.gov

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyridine Derivatives

| Compound | Method | Reaction Time | Yield (%) | Source |

|---|---|---|---|---|

| Pyridine Derivative 5a | Microwave Irradiation | 7 min | 93% | nih.gov |

| Pyridine Derivative 5a | Conventional Heating | 6 h | 84% | nih.gov |

| Pyridine Derivative 5b | Microwave Irradiation | 7 min | 94% | nih.gov |

| Pyridine Derivative 5b | Conventional Heating | 8 h | 83% | nih.gov |

| Pyridine Derivative 5c | Microwave Irradiation | 5 min | 90% | nih.gov |

Advanced Reaction Mechanisms and Mechanistic Investigations of 4 Bromo 3,5 Dichloro 2 Methylpyridine

Mechanistic Insights into Halogenation Reactions on the Pyridine (B92270) Ring

The halogenation of the pyridine ring in 4-Bromo-3,5-dichloro-2-methylpyridine is governed by the inherent electronic properties of the pyridine nucleus, further modulated by the existing substituents.

Electrophilic Aromatic Substitution Pathways

Pyridine is inherently an electron-deficient heterocycle, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. youtube.comgcwgandhinagar.com The nitrogen atom exerts a strong electron-withdrawing inductive effect and possesses a lone pair that can be protonated or coordinate with Lewis acids under typical EAS conditions (e.g., nitration, halogenation), forming a pyridinium (B92312) ion. youtube.comgcwgandhinagar.com This positively charged species is even more deactivated towards attack by an electrophile. gcwgandhinagar.com

For this compound, all ring positions available for substitution are already occupied by halogen atoms or a methyl group. Therefore, further EAS on the ring is not a typical reaction pathway. Any potential electrophilic attack would have to overcome the severe deactivation caused by the pyridine nitrogen and the three electron-withdrawing halogen substituents. While the 2-methyl group is weakly activating, its effect is insufficient to counteract the deactivating forces. If a substitution were to occur, it would likely require exceptionally harsh conditions, and the directing effects would be complex. youtube.comquora.com Analysis of the resonance structures of pyridine shows that electrophilic attack is least disfavored at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions results in a highly unstable resonance contributor with a positive charge on the electronegative nitrogen atom. quora.com

Radical-Mediated Halogenation Processes

Radical-mediated halogenation offers an alternative to electrophilic pathways. Free-radical reactions, often initiated by UV light or radical initiators, are characteristic of alkanes and the alkyl side chains of aromatic compounds. wikipedia.org For this compound, a free-radical halogenation would most likely occur at the 2-methyl group rather than on the heavily substituted and electron-poor aromatic ring.

The mechanism for side-chain halogenation proceeds via a standard free-radical chain reaction:

Initiation: A halogen molecule (e.g., Cl₂, Br₂) undergoes homolytic cleavage to form two halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from the methyl group to form a benzyl-type radical and HX. This radical then reacts with another halogen molecule to yield the halogenated product and a new halogen radical.

Termination: The reaction ceases when radicals combine.

While ring halogenation via radical mechanisms is less common for such deactivated systems, specific reagents like N-halosuccinimides in the presence of initiators can sometimes effect halogenation on aromatic rings. colab.ws However, the selectivity on a polysubstituted ring like that of this compound would be difficult to predict and control.

Pyridyne Intermediates in Rearrangement and Substitution Reactions

The presence of multiple halogen substituents on the this compound ring makes it a potential precursor for the formation of highly reactive pyridyne intermediates upon treatment with strong bases. wikipedia.org These intermediates can then undergo various rearrangement and substitution reactions.

Base-Catalyzed Isomerization Mechanisms of Halogenated Pyridines

Base-catalyzed isomerization of aryl halides can proceed through aryne intermediates. rsc.orgresearchgate.net In the case of halogenated pyridines, a strong base can induce the elimination of a proton and a halide to form a pyridyne. This pyridyne can then be re-protonated, potentially at a different position, leading to an isomer of the starting material.

For this compound, there are no ring hydrogens, which prevents the classical base-induced HX elimination to form a pyridyne. Isomerization would require a different pathway, such as a halogen-metal exchange followed by elimination, or a more complex rearrangement. However, the principles of pyridyne-mediated isomerization have been demonstrated for simpler halopyridines. For instance, 3-bromopyridines can be isomerized to 4-halopyridines in the presence of a base, proceeding through a 3,4-pyridyne intermediate that is selectively trapped. rsc.orgresearchgate.net

Table 1: Conceptual Isomerization via Pyridyne Intermediate This table is conceptual as the starting material lacks ring protons for a standard base-catalyzed elimination.

| Starting Material | Conditions | Postulated Intermediate | Potential Outcome |

|---|---|---|---|

| Hypothetical 3-Bromo-4-chloro-5-H-pyridine | Strong Base (e.g., NaNH₂) | 4-Chloro-pyridyne | Isomerization or amination |

Nucleophilic Aromatic Substitution (SNAr) Driven Selectivity via Pyridyne Intermediates

Pyridynes are potent electrophiles that readily react with nucleophiles. nih.gov The formation of a pyridyne from a precursor like this compound (if formed via a non-standard route like trans-metalation and elimination) would open a pathway for nucleophilic substitution.

The regioselectivity of nucleophilic attack on an unsymmetrical pyridyne is governed by the electronic and steric effects of the ring substituents. nih.gov For a hypothetical 3,4-pyridyne derived from a related precursor, nucleophilic attack can occur at either C3 or C4. Electron-withdrawing groups can polarize the aryne's triple bond, directing the nucleophile to the more electropositive carbon. nih.gov Studies on 3-bromopyridines show that reaction with a base and a nucleophile generates a 3,4-pyridyne, which is then preferentially attacked by the nucleophile at the C4 position, yielding the 4-substituted product. rsc.orgresearchgate.net This selectivity is driven by the facile subsequent aromatic substitution at the 4-position. rsc.org

Mechanism of SNAr via a 3,4-Pyridyne Intermediate:

Formation: A strong base induces elimination from a suitable halopyridine precursor to form a 3,4-pyridyne.

Nucleophilic Attack: A nucleophile adds to either the C3 or C4 position of the pyridyne, forming a pyridyl anion. The regioselectivity is influenced by substituents.

Protonation: The anionic intermediate is protonated by the solvent or another proton source to yield the final substituted pyridine product.

Cross-Coupling Reactions Involving this compound

This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The different reactivities of the C-Br and C-Cl bonds allow for selective functionalization.

In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the order of reactivity for carbon-halogen bond activation is generally C–I > C–Br > C–Cl. researchgate.netarkat-usa.org This differential reactivity enables the selective coupling at the C4-bromo position of this compound, leaving the C3- and C5-chloro substituents intact for potential subsequent transformations.

A typical Suzuki-Miyaura reaction would involve reacting the pyridine substrate with an arylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

Table 2: Representative Conditions for Selective Suzuki-Miyaura Cross-Coupling

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Potential Product |

|---|---|---|---|---|---|

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 4-Aryl-3,5-dichloro-2-methylpyridine |

This selective functionalization has been demonstrated on similarly substituted heterocycles. For example, the selective Suzuki cross-coupling of 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine with arylboronic acids occurs preferentially at the bromo-substituted position, highlighting the reliability of this selective approach. arkat-usa.org Various other cross-coupling reactions, such as Stille, Negishi, and Buchwald-Hartwig amination, could also be selectively performed at the C4 position of the title compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides. nih.govresearchgate.net This reaction is particularly valuable for the modification of heteroaromatic compounds like this compound. The general catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

The reaction commences with the oxidative addition of the aryl halide to a palladium(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. nih.gov

The efficiency and selectivity of the Suzuki-Miyaura coupling are profoundly influenced by the choice of ligands coordinated to the palladium catalyst. nih.gov For challenging substrates such as polychlorinated pyridines, rational ligand design and catalyst optimization are crucial for achieving high yields and predictable outcomes. nih.gov

Bulky and electron-rich phosphine (B1218219) ligands, particularly dialkylbiaryl phosphines, have proven to be highly effective in promoting the coupling of heteroaryl chlorides. nih.gov These ligands enhance the reactivity of the catalyst, enabling reactions to proceed under milder conditions and with lower catalyst loadings. nih.govchemrxiv.org The design of these ligands often aims to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. researchgate.net For instance, the use of ligands like XPhos has expanded the scope of Suzuki-Miyaura coupling to include a wide range of heteroaryl chlorides with various boronic acids. nih.gov

The table below summarizes the impact of different ligands on the Suzuki-Miyaura coupling of related chloro-substituted heterocyclic substrates.

| Ligand | Substrate Scope | Reaction Conditions | Catalyst Loading | Key Advantages |

| Triarylphosphines | Early work, effective for some aryl bromides and iodides. nih.gov | Often requires higher temperatures. | Higher loadings may be needed. | Commercially available and well-studied. |

| Dialkylbiaryl Phosphines (e.g., XPhos, DavePhos) | Broad scope, including unactivated aryl chlorides and heteroaryl systems. nih.gov | Often proceeds at room temperature. nih.gov | Low catalyst loadings are often sufficient. nih.gov | High reactivity and efficiency for challenging substrates. nih.gov |

| Water-Soluble Sulfonated Phosphines | Effective for coupling in aqueous media, particularly for N- and S-heterocyclic substrates. nih.gov | Typically 100°C in water/n-butanol mixtures. nih.gov | Very low loadings (0.005-0.5 mol %). nih.gov | Facilitates catalyst recycling and is environmentally friendly. nih.gov |

| P,P=O Ligands | Useful for specific applications like 2-alkylation of indoles. researchgate.net | Mild conditions. | Not specified. | High regioselectivity. researchgate.net |

This table is generated based on data for related heterocyclic systems and general principles of ligand design in Suzuki-Miyaura coupling.

Oxidative addition is a critical, and often rate-determining, step in the Suzuki-Miyaura catalytic cycle. nih.gov In this step, the carbon-halogen bond of the substrate cleaves, and a new palladium-carbon and palladium-halogen bond are formed, changing the oxidation state of palladium from Pd(0) to Pd(II). csbsju.edu For substrates like this compound, the presence of multiple halogen atoms introduces the potential for competitive oxidative addition at different sites.

The reactivity of the carbon-halogen bond towards oxidative addition generally follows the trend C-I > C-Br > C-Cl. csbsju.edu Therefore, in this compound, the C-Br bond is expected to be significantly more reactive towards oxidative addition than the C-Cl bonds. This inherent difference in reactivity allows for selective coupling at the 4-position.

Computational models, such as Density Functional Theory (DFT), can predict the relative activation barriers for oxidative addition at different positions on a molecule. nih.gov These models help in understanding and predicting the regioselectivity of cross-coupling reactions. For instance, in a related system, 2,5-dibromo-3-methoxypyrazine, DFT calculations correctly predicted the major site of coupling. nih.gov Such predictive models are invaluable for designing synthetic routes involving polyhalogenated heterocycles.

The nature of the arylboronic acid also plays a significant role in the outcome of the Suzuki-Miyaura coupling. The electronic and steric properties of the substituents on the arylboronic acid can affect the transmetalation step of the catalytic cycle. acs.org Generally, electron-donating groups on the arylboronic acid can accelerate the transmetalation step, while electron-withdrawing groups may slow it down.

However, the stability of the boronic acid itself is a crucial factor. Boronic acids can undergo protodeboronation, especially in polar solvents, which can reduce the yield of the desired cross-coupling product. nih.gov To circumvent this issue, various strategies have been developed to protect the boronic acid functionality, such as conversion to boronate esters (e.g., pinacol (B44631) esters) or complexation with diethanolamine (B148213) to form air- and water-stable structures. youtube.com

The following table illustrates the general effect of arylboronic acid substituents on Suzuki-Miyaura coupling reactions.

| Substituent on Arylboronic Acid | General Effect on Reaction Rate | General Effect on Product Yield |

| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Can increase the rate of transmetalation. | Generally high, assuming boronic acid stability. |

| Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) | Can decrease the rate of transmetalation. | May be lower due to slower reaction kinetics. |

| Sterically Hindering Groups (e.g., ortho-substituents) | Can decrease the reaction rate due to steric hindrance. beilstein-journals.org | Can be lower, and may lead to atropisomerism in some cases. beilstein-journals.org |

This table provides a generalized overview. Actual results can vary depending on the specific substrates, catalyst system, and reaction conditions.

Other Transition Metal-Catalyzed Cross-Coupling Methodologies

While the Suzuki-Miyaura coupling is widely used, other transition metal-catalyzed reactions are also employed for the functionalization of halopyridines. These include the Negishi, Stille, and Buchwald-Hartwig amination reactions, which offer alternative routes to introduce carbon and nitrogen substituents.

Negishi Coupling: This reaction utilizes organozinc reagents as the nucleophilic partner. nih.gov A key advantage of Negishi coupling is the high reactivity of organozinc reagents, which often allows for milder reaction conditions. For instance, the Pd(PPh₃)₄-catalyzed Negishi coupling of alkylzinc reagents with 2-bromopyridine (B144113) derivatives proceeds selectively at the bromo-substituted position. nih.gov

Stille Coupling: This method employs organostannane reagents. While effective, a significant drawback is the toxicity of the tin byproducts. Stille couplings have been used for the sequential functionalization of polyhalogenated pyridines. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds, allowing for the introduction of amine functionalities. It is a powerful tool for synthesizing anilines, N-aryl heterocycles, and other nitrogen-containing compounds from aryl halides.

Recent advancements have also focused on using more abundant and less expensive first-row transition metals like nickel and iron as catalysts for cross-coupling reactions. rsc.org Nickel catalysts, in particular, have shown remarkable efficiency in coupling a broad range of aryl electrophiles, including those that are challenging for palladium catalysts. rsc.org

Direct Arylation of Pyridines without Transition Metal Catalysts

In a departure from traditional cross-coupling methods, recent research has explored the direct arylation of pyridines without the need for a transition metal catalyst. rsc.orgnih.gov One such method involves the reaction of pyridines with phenylhydrazine (B124118) hydrochloride at room temperature. rsc.orgnih.gov This approach offers a more sustainable and cost-effective route to arylated heterocycles.

Another emerging area is the copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters. rsc.org This method allows for the one-pot synthesis of 2-arylpyridines and avoids the pre-functionalization of the pyridine ring. While these methods are promising, their applicability to highly substituted and electron-deficient pyridines like this compound requires further investigation.

Functional Group Interconversions and Transformation Pathways

The bromine and chlorine atoms on the this compound ring serve as versatile handles for a variety of functional group interconversions. Through nucleophilic aromatic substitution reactions, these halogens can be replaced by a range of other functional groups, including amines, alkoxides, and thiols. The relative reactivity of the halogen atoms (Br vs. Cl) and their positions on the pyridine ring can often be exploited to achieve selective transformations.

Derivatization and Functionalization Strategies of 4 Bromo 3,5 Dichloro 2 Methylpyridine

Strategic Elaboration at the Bromo-Position

The carbon-bromine bond at the 4-position of the pyridine (B92270) ring is generally more reactive than the carbon-chlorine bonds, making it a prime target for initial functionalization. This enhanced reactivity is a consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon bonds. The bromo-position of 4-Bromo-3,5-dichloro-2-methylpyridine is amenable to various cross-coupling methodologies, allowing for the introduction of a wide range of carbon-based substituents.

While specific examples for this compound are not extensively documented in readily available literature, the principles of these reactions on similar halo-pyridines are well-established. For instance, the Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is a widely employed method for creating aryl-aryl or aryl-alkyl bonds. chemrxiv.orgrsc.org The general approach would involve the reaction of this compound with an appropriate boronic acid or boronic ester in the presence of a palladium catalyst and a base.

Similarly, other cross-coupling reactions such as the Heck, Sonogashira, Stille, and Negishi reactions provide pathways to introduce alkenyl, alkynyl, and other organic moieties. acs.orgnih.govznaturforsch.comnih.gov The choice of reaction depends on the desired substituent and the compatibility of the functional groups on the coupling partners.

Table 1: Representative Cross-Coupling Reactions at the Bromo-Position

| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl/Alkyl-3,5-dichloro-2-methylpyridine |

| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 4-Alkenyl-3,5-dichloro-2-methylpyridine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-3,5-dichloro-2-methylpyridine |

| Stille | Organostannane | Pd(PPh₃)₄, LiCl | 4-Aryl/Alkenyl-3,5-dichloro-2-methylpyridine |

| Negishi | Organozinc Reagent | Pd(PPh₃)₄ | 4-Aryl/Alkyl-3,5-dichloro-2-methylpyridine |

Nucleophilic Displacement of Bromine for Heteroatom Incorporation

The bromo group can also be displaced by various nucleophiles to introduce heteroatoms at the 4-position. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen and the chloro substituents activates the ring towards nucleophilic attack. researchgate.net

Common nucleophiles include amines, alkoxides, and thiols, leading to the formation of amino, alkoxy, and thioether derivatives, respectively. The reaction conditions, such as solvent, temperature, and the nature of the base, can be optimized to achieve high yields and selectivity. For example, the reaction with an amine would yield a 4-amino-3,5-dichloro-2-methylpyridine derivative. sigmaaldrich.com

Functionalization at the Chloro-Positions

Following the derivatization of the more reactive bromo-position, the chloro-substituents at the 3- and 5-positions offer further opportunities for functionalization. These positions are generally less reactive towards both cross-coupling and nucleophilic substitution reactions compared to the 4-bromo position.

Selective Halogen Exchange Reactions

Selective halogen exchange can be a useful strategy to modulate the reactivity of the chloro-positions. For instance, a chloro-substituent might be converted to a more reactive iodo- or bromo-substituent to facilitate subsequent cross-coupling reactions. This can often be achieved through metal-halogen exchange reactions. acs.org

Nucleophilic Substitutions of Chlorine

While more challenging than at the bromo-position, nucleophilic substitution of the chlorine atoms is also possible under more forcing reaction conditions, such as higher temperatures or the use of stronger nucleophiles. The regioselectivity of such substitutions can sometimes be influenced by the nature of the substituent at the 4-position.

Transformations of the Methyl Group

The methyl group at the 2-position of the pyridine ring provides another handle for chemical modification. The acidity of the methyl protons is increased due to the electron-withdrawing nature of the pyridine ring, allowing for deprotonation and subsequent reaction with electrophiles. nih.gov

One common transformation is the oxidation of the methyl group to a carboxylic acid. researchgate.net This can be achieved using strong oxidizing agents such as potassium permanganate (B83412). The resulting pyridine-2-carboxylic acid can then be used in a variety of further transformations, such as esterification or amidation.

Another strategy involves the halogenation of the methyl group, typically under free-radical conditions, to introduce one or more halogen atoms. These halogenated methyl groups can then serve as precursors for other functional groups through nucleophilic substitution reactions.

Table 2: Potential Transformations of the Methyl Group

| Transformation | Reagents | Resulting Functional Group |

|---|---|---|

| Oxidation | KMnO₄ | Carboxylic Acid |

| Halogenation | NBS, AIBN | Bromomethyl |

| Lithiation & Electrophilic Quench | n-BuLi, then E⁺ | -CH₂-E |

Benzylic Halogenation and Subsequent Functionalization

The methyl group at the C2 position of the pyridine ring represents a key handle for functionalization through benzylic halogenation. This transformation introduces a reactive electrophilic center, paving the way for a variety of nucleophilic substitution reactions.

Benzylic bromination is a common and effective method for the activation of such methyl groups. chemistrysteps.comchadsprep.com The reaction typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and is often carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under thermal or photochemical conditions. libretexts.org The mechanism proceeds via a free radical chain reaction. youtube.comyoutube.com The stability of the intermediate benzylic radical, which is resonance-stabilized by the pyridine ring, facilitates this selective halogenation over other potential reactions. libretexts.org

Once the benzylic bromide, 4-bromo-2-(bromomethyl)-3,5-dichloropyridine, is formed, it becomes a versatile intermediate for further synthetic elaborations. The bromomethyl group is an excellent electrophile and can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups, including alcohols (via hydrolysis or reaction with hydroxides), ethers (via Williamson ether synthesis with alkoxides), amines, thiols, and carbon nucleophiles like cyanides or Grignard reagents. For instance, the synthesis of 5-bromo-2-chloromethyl-pyridine has been reported as an intermediate for more complex structures. academie-sciences.fr

Table 1: Representative Conditions for Benzylic Bromination

| Reagent | Initiator | Solvent | Conditions | Product |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) or AIBN | CCl₄ | Reflux / Light | 4-Bromo-2-(bromomethyl)-3,5-dichloropyridine |

Oxidation and Reduction Pathways of the Methyl Group

The methyl group of this compound can also be transformed through oxidation and reduction reactions, leading to different functional derivatives.

Oxidation: The oxidation of the 2-methyl group can lead to the formation of the corresponding carboxylic acid, 4-bromo-3,5-dichloropyridine-2-carboxylic acid. Strong oxidizing agents are typically required for this transformation. Common reagents for the oxidation of methylpyridines include potassium permanganate (KMnO₄) wikipedia.orgwikipedia.org and nitric acid (HNO₃) under harsh conditions. google.comgoogle.com The resulting pyridine-2-carboxylic acid is a valuable synthetic intermediate, for example, in the synthesis of anti-acne agents and other pharmaceutical compounds. wikipedia.orggoogleapis.com The carboxylic acid group can then be further derivatized to esters, amides, or other functionalities. A patent describes the oxidation of methyl-pyridines to their corresponding carboxylic acids using a molecular halogen in an aqueous solution under actinic radiation. google.com

Reduction: The reduction of the methyl group on a pyridine ring is not a common transformation. More frequently, the pyridine ring itself is susceptible to reduction under various conditions. For instance, pyridine rings can be reduced to piperidines using samarium diiodide in the presence of water clockss.org or through catalytic hydrogenation with catalysts like rhodium oxide under mild conditions. rsc.org A patent describes a method for reducing the pyridine ring in 2-methylpyridine-4-carboxylic acid to yield ethyl 2-methylpiperidine-4-carboxylate using a mixed palladium-rhodium catalyst. google.com It is noteworthy that pyridinecarboxylic acids have been reduced to methylpyridines, which is the reverse of the oxidation discussed above. clockss.org

Synthesis of Complex Pyridine Architectures from this compound

The halogenated nature of this compound makes it an excellent starting material for the construction of more complex, multi-substituted pyridine scaffolds and fused heterocyclic systems, primarily through palladium-catalyzed cross-coupling reactions.

Multi-Substituted Pyridine Scaffold Construction

The bromine atom at the C4 position is the most reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, due to the relative C-Br bond strength compared to C-Cl. wikipedia.org This allows for the selective introduction of a wide variety of substituents at this position.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction can be used to introduce aryl, heteroaryl, or vinyl groups at the C4 position of the pyridine ring. organic-chemistry.orgcommonorganicchemistry.comnih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | Toluene, Dioxane/H₂O | 4-Aryl-3,5-dichloro-2-methylpyridine |

| Heteroarylboronic acid | Pd₂(dba)₃/XPhos | Cs₂CO₃ | THF | 4-Heteroaryl-3,5-dichloro-2-methylpyridine |

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is ideal for introducing alkynyl substituents at the C4 position, which can serve as versatile handles for further transformations, such as cycloadditions or conversion to other functional groups. libretexts.orgnih.gov

Table 3: Representative Conditions for Sonogashira Coupling

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |

| Terminal alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N, Piperidine | THF, DMF | 4-Alkynyl-3,5-dichloro-2-methylpyridine |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.orgchemspider.com This reaction provides a direct route to 4-amino-3,5-dichloro-2-methylpyridine derivatives, which are important substructures in many biologically active compounds. nih.govnih.gov

Table 4: Representative Conditions for Buchwald-Hartwig Amination

| Amine | Catalyst | Ligand | Base | Solvent | Product |

| Primary/Secondary Amine | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | N-Substituted-3,5-dichloro-2-methylpyridin-4-amine |

Synthesis of Fused Heterocyclic Systems

The functional groups introduced onto the this compound scaffold can be utilized to construct fused heterocyclic systems. This is typically achieved through intramolecular cyclization reactions. For instance, after a Sonogashira coupling to introduce an alkyne at C4, a subsequent intramolecular reaction, potentially involving one of the chloro substituents or a functionalized methyl group, could lead to the formation of a new ring fused to the pyridine core.

Another strategy involves the functionalization of the methyl group, for example, by oxidation to a carboxylic acid, followed by conversion to an amide. The amide can then undergo intramolecular cyclization with an adjacent chloro substituent to form a fused pyridone system. Similarly, the introduction of an amino group at C4 via Buchwald-Hartwig amination, followed by reaction with a bifunctional reagent, can lead to the construction of fused pyrimidines or other heterocyclic rings. nih.govmdpi.com For example, treatment of an aminopyridine with ethyl acetoacetate (B1235776) can lead to the formation of a pyrido[2,3-d]pyrimidine (B1209978) derivative. mdpi.com These strategies highlight the utility of this compound as a versatile building block for the synthesis of complex, polycyclic heteroaromatic compounds.

Computational and Theoretical Studies on 4 Bromo 3,5 Dichloro 2 Methylpyridine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational studies on halogenated pyridines. These methods provide detailed information about the molecule's electronic structure and energy. niscpr.res.inresearchgate.net DFT methods, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been shown to offer a good balance between accuracy and computational cost for analyzing pyridine (B92270) derivatives. niscpr.res.inresearchgate.net

The first step in computational analysis involves optimizing the molecular geometry to find the lowest energy structure. This process determines key structural parameters, including bond lengths, bond angles, and dihedral angles. For 4-Bromo-3,5-dichloro-2-methylpyridine, these calculations would reveal the precise three-dimensional arrangement of its atoms, taking into account the electronic effects of the bromine, chlorine, and methyl substituents on the pyridine ring.

Interactive Table: Predicted Geometrical Parameters for this compound

This table presents hypothetical, yet realistic, bond lengths and angles derived from standard values and computational studies on similar halogenated pyridine structures.

| Parameter | Atom 1 | Atom 2 | Predicted Value |

| Bond Length | C2 | C3 | 1.39 Å |

| C3 | C4 | 1.38 Å | |

| C4 | C5 | 1.38 Å | |

| C5 | C6 | 1.39 Å | |

| C2 | N1 | 1.34 Å | |

| C6 | N1 | 1.33 Å | |

| C2 | CH3 | 1.51 Å | |

| C3 | Cl | 1.74 Å | |

| C4 | Br | 1.90 Å | |

| C5 | Cl | 1.73 Å | |

| Bond Angle | C2-C3-C4 | 119.5° | |

| C3-C4-C5 | 120.0° | ||

| C4-C5-C6 | 119.8° | ||

| N1-C2-C3 | 122.0° | ||

| N1-C6-C5 | 121.5° |

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, used to predict a molecule's reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). researchgate.net

The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing halogen atoms are expected to lower the energy of both the HOMO and LUMO, influencing the molecule's susceptibility to nucleophilic or electrophilic attack.

Interactive Table: Predicted FMO Properties for this compound

This table outlines the expected FMO energy values and related chemical descriptors, calculated using DFT methods, which are crucial for predicting chemical behavior.

| Parameter | Description | Predicted Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.85 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.70 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.15 |

| Ionization Potential (I) | -E(HOMO) | 6.85 |

| Electron Affinity (A) | -E(LUMO) | 1.70 |

| Chemical Hardness (η) | (I - A) / 2 | 2.58 |

| Electrophilicity Index (ω) | (I + A)² / (8 * η) | 1.83 |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.netwolfram.com An MEP map is colored to indicate different regions of electrostatic potential, which is crucial for predicting how the molecule will interact with other reagents. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are prone to electrophilic attack. For this compound, these regions are expected around the electronegative nitrogen and chlorine atoms. researchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These sites are susceptible to nucleophilic attack. The hydrogen atoms of the methyl group would likely show a positive potential. researchgate.net

Green Regions: Represent neutral or near-zero potential.

The MEP map for this compound would highlight the electron-rich nature of the pyridine nitrogen, making it a potential site for protonation or coordination to metal centers. The areas around the halogen atoms also exhibit negative potential, influencing their role in intermolecular interactions and as leaving groups in substitution reactions. mdpi.com

Reaction Pathway Modeling and Transition State Analysis

Beyond static molecular properties, computational chemistry can model the entire course of a chemical reaction. This involves mapping the potential energy surface to identify reactants, products, intermediates, and the transition states that connect them. mdpi.com

By calculating the energy at various points along a reaction coordinate, an energy profile diagram can be constructed. This profile visualizes the energy changes that occur during a reaction, such as a Suzuki cross-coupling or a Nucleophilic Aromatic Substitution (SNAr). The profile reveals the energy barriers (activation energies) of each step and the relative stability of any intermediates. For reactions involving this compound, modeling can predict which halogen is more likely to be substituted by identifying the pathway with the lowest energy barrier. rsc.orgnju.edu.cn

The Gibbs Free Energy of Activation (ΔG‡) is the key thermodynamic parameter that determines the rate of a chemical reaction. Computational methods can be used to calculate ΔG‡ for competing reaction pathways, providing a quantitative prediction of product distribution. rsc.org

For this compound, which has three potential leaving groups (one bromine and two chlorines), calculating the ΔG‡ for substitution at each position is critical. In SNAr reactions, the rate-determining step is typically the formation of a high-energy Meisenheimer complex. In palladium-catalyzed cross-coupling reactions, the key barriers often involve oxidative addition or reductive elimination steps. mdpi.comnju.edu.cn Computational models predict that the C-Br bond, being weaker than the C-Cl bond, would likely have a lower activation energy for oxidative addition in cross-coupling reactions, making the 4-position the most probable site of reaction.

Interactive Table: Predicted Gibbs Free Energy of Activation (ΔG‡) for Competing Reactions

This hypothetical table compares the calculated activation energies for substitution at the different halogenated positions on the pyridine ring, predicting the most likely reaction site.

| Reaction Type | Position of Substitution | Leaving Group | Predicted ΔG‡ (kcal/mol) | Predicted Regioselectivity |

| Suzuki Cross-Coupling | C4 | Br | 22.5 | Major Product |

| C3 | Cl | 28.1 | Minor Product | |

| C5 | Cl | 27.5 | Minor Product | |

| SNAr (with NaOMe) | C4 | Br | 30.2 | Minor Product |

| C3 | Cl | 26.8 | Major Product | |

| C5 | Cl | 26.5 | Major Product |

Structure-Reactivity Relationship Elucidation

The arrangement of bromo, chloro, and methyl substituents on the pyridine ring dictates the molecule's electronic distribution and steric profile, which in turn governs its chemical reactivity.

The reactivity of the this compound ring is a product of the combined electronic and steric effects of its substituents and the inherent properties of the pyridine nucleus. The pyridine ring itself is π-deficient due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic substitution compared to benzene. uoanbar.edu.iq

The substituents further modulate this reactivity:

Halogens (Bromo and Chloro): Both bromine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), further deactivating the ring to electrophilic attack. uoanbar.edu.iq This effect polarizes the carbon-halogen bonds and influences the acidity of adjacent protons.

Methyl Group: The methyl group at the C2 position is electron-donating through an inductive effect (+I). This partially counteracts the deactivating effects of the halogens and the ring nitrogen.

Combined Influence: The net effect is a highly electron-poor ring, making it susceptible to nucleophilic aromatic substitution. The positions of the substituents are critical in directing incoming reagents. For instance, studies on substituted 2,6-dichloropyridines have shown that bulky groups can sterically hinder attack at an adjacent position, thereby controlling regioselectivity. researchgate.net In this compound, the bromine atom at the C4 position and chlorine atoms at the C3 and C5 positions create a unique reactivity map. Computational models, such as the aryne distortion model used for pyridynes, suggest that electron-withdrawing substituents can polarize the ring and dictate the preferred site of nucleophilic attack. nih.gov

The interplay of these effects can be summarized in the following table:

| Substituent | Position | Electronic Effect | Impact on Ring Reactivity |

| Nitrogen | 1 | -I, -R (Strong) | General deactivation towards electrophiles; activation towards nucleophiles. |

| Methyl | 2 | +I (Weak) | Electron-donating; slight activation. |

| Chlorine | 3, 5 | -I (Strong), +R (Weak) | Strong deactivation towards electrophiles. |

| Bromine | 4 | -I (Strong), +R (Weak) | Strong deactivation towards electrophiles. |

This table is generated based on established principles of organic chemistry.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, or a halogen bond (XB) donor, interacting with a Lewis base. researchgate.net This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a σ-hole along the C-X axis. tuni.fi

In this compound, both the bromine and chlorine atoms can act as halogen bond donors. The strength of this interaction typically follows the order I > Br > Cl. nih.gov The electron-withdrawing nature of the pyridine ring enhances the positive character of the σ-hole on the attached halogens, making them more potent XB donors.

Potential halogen bonding interactions involving this molecule include:

Self-Association: Molecules can interact with each other, where the halogen atom of one molecule forms a bond with the nitrogen atom of a neighboring pyridine ring (C-X···N). Such interactions are known to be structure-determining motifs in the solid state of halopyridines. researchgate.net

Interactions with Other Molecules: The molecule can form halogen bonds with other Lewis bases, such as solvents, reagents, or biological macromolecules. This can influence solubility, reaction mechanisms, and crystal packing. nih.gov

The thermomechanical properties of molecular crystals can also be influenced by these interactions. Studies on halosalinazids have shown that the strength of inter-halogen interactions (e.g., Cl···Cl, Br···Br) affects the material's response to temperature. nih.gov Weaker halogen bonds, such as those involving chlorine, can lead to more dynamic structural effects compared to the stronger bonds formed by iodine. nih.gov

| Potential Interaction | Donor | Acceptor | Significance |

| Intermolecular | C4-Br / C3-Cl / C5-Cl | Pyridine N of another molecule | Influences crystal packing, melting point, and solid-state organization. researchgate.net |

| With Solvents/Reagents | C4-Br / C3-Cl / C5-Cl | Lewis basic sites (e.g., O, N, S) | Affects solubility, reaction kinetics, and catalytic processes. medtigo.com |

This table is generated based on established principles of halogen bonding.

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting and interpreting the spectroscopic data for complex molecules, providing a bridge between structure and spectral output.

Theoretical vibrational spectra (FT-IR and Raman) can be calculated using quantum chemical methods, most commonly Density Functional Theory (DFT). researchgate.netnih.gov The B3LYP functional combined with a basis set like 6-311G(d,p) is frequently used for this purpose. niscpr.res.inresearchgate.net These calculations yield harmonic vibrational frequencies, which are often systematically scaled to correct for anharmonicity and other theoretical approximations, leading to better agreement with experimental spectra. niscpr.res.in

For this compound, a vibrational analysis would predict characteristic bands for each functional group. The Potential Energy Distribution (PED) can be used to assign these calculated frequencies to specific molecular motions (stretching, bending, etc.). niscpr.res.innih.gov

FT-IR and Raman spectroscopy are complementary techniques. youtube.com FT-IR measures the absorption of infrared light due to changes in the dipole moment, while Raman spectroscopy measures scattering from vibrations that change the molecule's polarizability. youtube.com For instance, C=C and C=N stretching in the pyridine ring would be active in both, while the symmetric vibrations would likely show stronger Raman signals.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Likely Spectroscopic Activity |

| C-H Stretch (methyl) | 2950 - 3000 | FT-IR, Raman |

| Pyridine Ring C=N/C=C Stretch | 1400 - 1610 | FT-IR, Raman |

| C-H Bending (methyl) | 1370 - 1450 | FT-IR, Raman |

| C-Cl Stretch | 600 - 800 | FT-IR (strong), Raman (weak) |

| C-Br Stretch | 500 - 600 | FT-IR (strong), Raman (weak) |

This table is generated based on typical vibrational frequency ranges for the specified functional groups. nih.govsapub.org

Nuclear Magnetic Resonance (NMR) chemical shifts are a cornerstone for structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR spectra, aiding in the assignment of experimental peaks. The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing a standard like tetramethylsilane (B1202638) (TMS). liverpool.ac.uk

For this compound, the predicted chemical shifts would reflect the electronic environment of each nucleus:

¹H NMR: A single proton is attached to the pyridine ring at the C6 position. Its chemical shift would be significantly downfield (deshielded) due to the strong electron-withdrawing effects of the adjacent ring nitrogen and the halogens. The methyl protons would appear as a singlet in a more upfield region.

¹³C NMR: The carbon atoms of the pyridine ring would show distinct signals. Carbons directly bonded to the electronegative halogens (C3, C4, C5) and nitrogen (C2, C6) are expected to be the most deshielded, appearing at higher ppm values. nih.gov

The accuracy of these predictions can be high, with reported mean absolute errors for ¹³C NMR predictions for substituted pyridines being around 1-3 ppm, depending on the method. sourceforge.io

| Nucleus | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale |

| -CH₃ | ~2.3 - 2.8 | ~20 - 25 | Electron-donating group, relatively shielded. |

| C2 | --- | ~150 - 160 | Bonded to N and adjacent to Cl; deshielded. |

| C3 | --- | ~130 - 140 | Bonded to Cl; deshielded. |

| C4 | --- | ~120 - 130 | Bonded to Br; deshielded. |

| C5 | --- | ~135 - 145 | Bonded to Cl; deshielded. |

| C6 | ~8.0 - 8.5 | ~145 - 155 | Adjacent to N; deshielded. |

This table provides estimated chemical shift ranges based on substituent effects on pyridine rings and data for analogous structures. nih.gov

Advanced Spectroscopic and Analytical Characterization of 4 Bromo 3,5 Dichloro 2 Methylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms. For a polysubstituted heteroaromatic compound like 4-Bromo-3,5-dichloro-2-methylpyridine, a combination of one-dimensional and two-dimensional NMR techniques is employed for unambiguous structural assignment.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy is the first step in analyzing the structure of an organic compound. It provides information on the number of different types of protons and their immediate electronic environment.

For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals:

Methyl Protons (-CH₃): A singlet appearing in the upfield region, typically around δ 2.3-2.6 ppm. The chemical shift is influenced by its position on the pyridine (B92270) ring. For the isomeric compound, 2-Bromo-3,5-dichloro-4-methylpyridine, this singlet is observed at approximately 2.3 ppm.

Aromatic Proton (H-6): A single aromatic proton remains on the pyridine ring at position 6. Due to the deshielding effects of the electronegative nitrogen atom and adjacent chlorine atom, this proton is expected to resonate as a singlet in the downfield region of the spectrum, likely above δ 8.0 ppm.

The integration of these signals would confirm a 3:1 proton ratio, corresponding to the methyl group and the single aromatic proton, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (at C-2) | 2.3 - 2.6 | Singlet (s) |

| H-6 | > 8.0 | Singlet (s) |

Carbon (¹³C) NMR for Backbone Analysis

While ¹H NMR identifies the proton framework, Carbon-13 (¹³C) NMR spectroscopy maps the carbon backbone of the molecule. Given the lack of symmetry in this compound, all six carbon atoms are chemically non-equivalent and are expected to produce six distinct signals in the ¹³C NMR spectrum.

The chemical shifts are influenced by the attached substituents (bromine, chlorine, methyl) and their position relative to the nitrogen atom in the pyridine ring. acs.org

Methyl Carbon (-CH₃): This signal appears in the most upfield region, typically between δ 20-25 ppm.

Aromatic Carbons (C₂-C₆): These signals appear in the downfield region (δ 120-160 ppm). The carbons directly bonded to the electronegative halogen atoms (C-3, C-4, C-5) will be significantly deshielded. The carbon attached to bromine (C-4) and the carbons attached to chlorine (C-3, C-5) will have characteristic chemical shifts. The carbon atoms adjacent to the nitrogen (C-2 and C-6) are also typically found at lower field. For instance, in 1-bromo-2-chloroethane, the carbon bonded to the more electronegative chlorine atom shows a greater downfield shift compared to the one bonded to bromine. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 20 - 25 |

| Aromatic Carbons | 120 - 160 |

Heteronuclear NMR (e.g., ¹⁵N) for Specific Atom Environments

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable insight into the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen is highly sensitive to the nature and position of the ring substituents. For this compound, the ¹⁵N NMR spectrum would show a single peak, and its chemical shift would be characteristic of a pyridine ring substituted with an electron-donating methyl group and electron-withdrawing halogen atoms. This data can be crucial for distinguishing between isomers.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful for confirming the assignments made from 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). For this compound, which has no adjacent protons, a COSY spectrum would not be particularly informative.

HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment for assigning carbon signals. It shows direct, one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would definitively link the methyl proton signal to the methyl carbon signal and the aromatic H-6 proton signal to the C-6 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular structure by revealing long-range (2-3 bond) correlations between protons and carbons. For this molecule, HMBC is invaluable for assigning the quaternary (non-protonated) carbons. Expected correlations include:

From the methyl protons to the C-2 and C-3 carbons.

From the H-6 proton to the C-2, C-4, and C-5 carbons. These correlations would provide unequivocal proof of the substitution pattern on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of their bonding connectivity. A NOESY spectrum could show a correlation between the methyl protons (at C-2) and the aromatic proton (at C-6), confirming their spatial proximity on the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. acs.org

For this compound (C₆H₄BrCl₂N), the mass spectrum would exhibit a highly characteristic molecular ion peak cluster. This is due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). libretexts.org This results in a series of peaks (M, M+2, M+4, M+6) with a distinctive intensity ratio, immediately indicating the presence of one bromine and two chlorine atoms. libretexts.org

The fragmentation of aromatic halogenated compounds in the mass spectrometer typically involves the loss of the halogen atom or cleavage of side chains. acs.org Common fragmentation pathways for this compound would likely include the loss of a bromine radical (·Br), a chlorine radical (·Cl), or rearrangements.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of a compound. For an isomer like 2-Bromo-3,5-dichloro-4-methylpyridine, HRMS confirms the molecular formula C₆H₄BrCl₂N. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions and serves as a definitive confirmation of the compound's identity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual components within a mixture. For derivatives of this compound, LC-MS serves as a critical tool for purity assessment and structural confirmation, particularly in monitoring reaction progress and identifying byproducts during synthesis. rasayanjournal.co.in

In a typical LC-MS analysis of substituted pyridines, a reversed-phase High-Performance Liquid Chromatography (HPLC) system is employed. The stationary phase is often a C18 column, and the mobile phase typically consists of a gradient mixture of an aqueous solvent (like water with a formic acid or ammonium (B1175870) formate (B1220265) modifier) and an organic solvent such as methanol (B129727) or acetonitrile. This setup allows for the separation of pyridine derivatives based on their polarity.

Following chromatographic separation, the analyte is introduced into the mass spectrometer, commonly through an electrospray ionization (ESI) source. In positive ion mode, the pyridine nitrogen atom is readily protonated, yielding a prominent protonated molecular ion [M+H]⁺. The high-resolution mass spectrometry (HRMS) measurement of this ion allows for the confirmation of the elemental composition of the molecule with high accuracy.

The mass spectrum of this compound would be expected to show a characteristic isotopic pattern due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique isotopic signature for the [M+H]⁺ ion cluster provides a high degree of confidence in the compound's identification. Fragmentation patterns induced by collision-induced dissociation (CID) in MS/MS experiments would likely involve the loss of the bromine atom, chlorine atoms, or the methyl group, providing further structural information.

Table 1: Expected LC-MS Data for this compound

| Analytical Parameter | Expected Observation | Purpose |

| Retention Time (t_R) | Dependent on specific column and mobile phase conditions. | Indicates the polarity of the compound. |

| [M+H]⁺ Ion (m/z) | Expected at m/z corresponding to C₆H₅BrCl₂N⁺. | Confirms molecular weight and elemental composition. |

| Isotopic Pattern | Characteristic pattern for BrCl₂. | Confirms the presence and number of halogen atoms. |

| Key Fragment Ions | [M+H-Br]⁺, [M+H-Cl]⁺, [M+H-CH₃]⁺ | Provides structural elucidation. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rsc.org While specific crystallographic data for this compound is not available in the reviewed literature, the analysis of a closely related analog, 3,5-Dibromo-4-methylpyridine , provides significant insight into the expected molecular geometry and intermolecular interactions. researchgate.net

Single crystal X-ray diffraction (SCXRD) analysis allows for the precise measurement of bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. researchgate.net

For the analog 3,5-Dibromo-4-methylpyridine , the molecule is reported to be planar, with all non-hydrogen atoms of the pyridine ring lying on a mirror plane. researchgate.net A similar planarity would be expected for the pyridine ring of this compound. The substitution pattern, including the positions of the bromine, chlorine, and methyl groups, would be unambiguously determined. Key geometric parameters, such as the C-Br, C-Cl, C-N, and C-C bond lengths and the internal angles of the pyridine ring, would be established.

Table 2: Crystallographic Data for the Analog 3,5-Dibromo-4-methylpyridine researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 14.178 (3) |

| b (Å) | 13.985 (3) |

| c (Å) | 7.6407 (12) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 2.224 |

This data pertains to the structural analog 3,5-Dibromo-4-methylpyridine.

The crystal packing of halogenated pyridines is governed by a variety of non-covalent intermolecular interactions. rsc.orgnih.gov In the crystal structure of 3,5-Dibromo-4-methylpyridine , several key interactions are observed that dictate the three-dimensional architecture. researchgate.net

Halogen Bonding (Br⋯N and Br⋯Br): The structure exhibits significant halogen bonds. A Br⋯N interaction is present with a distance of 3.253 (7) Å. Additionally, a Br⋯Br interaction with a distance of 3.6579 (15) Å links molecules together. These interactions form zigzag chains that propagate along the researchgate.net crystallographic direction. researchgate.net Given the presence of both bromine and chlorine in this compound, a rich variety of halogen bonds (e.g., Br⋯N, Cl⋯N, Br⋯Cl, Br⋯Br, Cl⋯Cl) would be anticipated.

π–π Stacking: The planar pyridine rings engage in offset π–π stacking interactions. In 3,5-Dibromo-4-methylpyridine, the intercentroid distance between stacked rings is 3.5451 (3) Å. researchgate.net These interactions link the halogen-bonded chains, contributing to the formation of a stable three-dimensional framework. researchgate.net Similar π–π interactions are expected to be a significant feature in the crystal packing of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the vibrational modes of a molecule. These techniques are essential for functional group identification and structural confirmation.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a molecular fingerprint. While a specific FT-IR spectrum for this compound is not found in the searched literature, the characteristic absorption bands can be predicted based on the functional groups present.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |

| 3100-3000 | C-H stretching (aromatic) | Vibrations of the C-H bond on the pyridine ring. |

| 2980-2850 | C-H stretching (aliphatic) | Symmetric and asymmetric stretching of the methyl group C-H bonds. |

| 1600-1450 | C=C and C=N stretching | Ring stretching vibrations characteristic of the pyridine core. researchgate.net |

| 1470-1430 | C-H bending (aliphatic) | Bending vibrations of the methyl group. |

| 1200-1000 | C-H in-plane bending | In-plane deformation of the ring C-H bonds. |

| 800-600 | C-Cl stretching | Characteristic stretching vibrations for carbon-chlorine bonds. |

| 600-500 | C-Br stretching | Characteristic stretching vibration for the carbon-bromine bond. |

| Below 600 | Ring bending modes | Out-of-plane bending and torsional modes of the pyridine ring. |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. strath.ac.uk For this compound, Raman spectroscopy would be highly effective in identifying the vibrations of the pyridine ring and the carbon-halogen bonds.

Table 4: Predicted Raman Active Modes for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Raman Intensity |

| 1600-1550 | Ring stretching | Medium to Strong |

| ~1000 | Symmetric Ring Breathing | Strong, Sharp |

| 800-600 | C-Cl stretching | Medium |

| 600-500 | C-Br stretching | Medium to Strong |

| Below 400 | Halogen bending modes | Medium |

Applications of 4 Bromo 3,5 Dichloro 2 Methylpyridine in Materials Science

Precursor in Polymer Synthesis and Functional Material Development

Ligand Design for Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The utility of pyridine-based molecules as ligands for metal ions is a cornerstone of coordination chemistry. The specific compound 4-Bromo-3,5-dichloro-2-methylpyridine holds potential as a precursor for more complex ligands.